Cas no 476642-70-3 (3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- Benzamide, 3-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-
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- インチ: 1S/C19H15N3O4S/c1-11-5-6-15(26-11)14-10-27-19(20-14)21-18(25)12-3-2-4-13(9-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)
- InChIKey: XXRMWUOUQUEENZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C(C)O2)=CS1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1
3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0737-0314-20μmol |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-1mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-3mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-4mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-30mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-25mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-2μmol |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-5μmol |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-5mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0737-0314-2mg |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
476642-70-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Introduction to 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 476642-70-3) in Modern Chemical and Pharmaceutical Research
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 476642-70-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic benzamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of multiple pharmacophoric moieties, including a dioxopyrrolidine core, a thiazole ring, and a methylfuran substituent, positions this molecule as a versatile scaffold for drug discovery.
Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. The dioxopyrrolidine moiety is known for its stability and bioavailability-enhancing properties, making it an attractive component in drug design. In contrast, the thiazole ring is widely recognized for its antimicrobial and anti-inflammatory effects, while the methylfuran group contributes to the molecule's lipophilicity and metabolic stability. These structural attributes collectively contribute to the compound's multifaceted pharmacological profile.
One of the most compelling aspects of 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide is its demonstrated efficacy in preclinical models. Research has shown that this compound exhibits significant inhibitory activity against several target enzymes and pathways implicated in chronic diseases such as cancer and neurodegeneration. Specifically, studies indicate that it may interfere with key signaling cascades involved in cell proliferation and survival, offering a potential therapeutic strategy for conditions where dysregulation of these pathways is a hallmark.
The dioxopyrrolidine component of the molecule has been particularly studied for its role in modulating enzyme activity. This moiety interacts with specific amino acid residues in target proteins, thereby altering their conformational dynamics and functional output. Such interactions are critical for achieving high-affinity binding and prolonged biological activity. Additionally, the presence of the thiazole ring enhances the compound's ability to cross biological membranes, improving its bioavailability and distribution within the body.
The methylfuran substituent further contributes to the compound's pharmacological versatility by influencing its metabolic fate. This group can undergo selective oxidation or reduction pathways, allowing for tailored pharmacokinetic profiles depending on the disease context. For instance, studies suggest that this moiety may enhance the compound's resistance to rapid degradation by metabolic enzymes, thereby extending its therapeutic window.
In light of these findings, researchers are exploring synthetic modifications to optimize the pharmacological properties of 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide. By fine-tuning its structure—such as altering substituent positions or introducing additional functional groups—scientists aim to enhance its selectivity, potency, and safety profiles. These efforts align with broader trends in drug development toward more personalized and targeted therapies.
The integration of computational modeling and high-throughput screening has accelerated the discovery process for compounds like this one. Advanced techniques such as molecular docking simulations allow researchers to predict how different structural modifications will affect binding affinity and interaction with biological targets. Such methodologies have already been instrumental in identifying promising derivatives of 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide, paving the way for novel drug candidates.
Moreover, the growing emphasis on translational research has underscored the importance of bridging preclinical findings with clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focused on validating the therapeutic potential of compounds like this one through rigorous clinical trials. Early-phase studies have shown encouraging results regarding safety and tolerability, suggesting that further development could yield significant clinical benefits.
The future prospects for 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yibenzoamide are bright given its unique structural composition and multifaceted biological activities. Continued research into its mechanisms of action will provide deeper insights into how it interacts with disease pathways at a molecular level. As our understanding evolves, so too will our ability to harness its potential for treating complex medical conditions.
In conclusion,3-(2,5-dioxopyrrolidin - 1 - yl) - N - 4 - (5 - methylfuran - 2 - yl) - 1 , 3 - thiazol - 2 - ylbenzamide (CAS No . 476642 - 70 - 3) stands as a testament to the ingenuity of modern medicinal chemistry. Its innovative design not only addresses current unmet medical needs but also opens new avenues for therapeutic intervention across multiple disease domains. As research progresses,this compound will undoubtedly play an integral role in shaping future treatment strategies, offering hope for patients worldwide.
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